benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxynaphthalene moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of aldehydes, 2-naphthol, and benzyl carbamate in the presence of a catalytic amount of magnesium hydrogen sulfate under solvent-free conditions . This method is advantageous due to its high yield and the use of a heterogeneous catalyst, which can be easily separated from the reaction mixture.
Another approach involves the use of magnesium (II) 2,2,2-trifluoroacetate as a catalyst. This method also involves the condensation of aldehydes, 2-naphthol, and benzyl carbamate, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow operations and the transformation of successful homogeneous catalytic reactions into heterogeneous processes are common strategies to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The carbamate moiety can also undergo hydrolysis, releasing active intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: Contains a similar naphthalene moiety but different functional groups.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)]-aminobenzoic acid: Another compound with a hydroxynaphthalene moiety but different substituents.
Uniqueness
Benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate is unique due to the combination of its benzyl, hydroxynaphthalene, and nitrophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H20N2O5 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C25H20N2O5/c28-22-15-12-18-8-4-5-9-21(18)23(22)24(19-10-13-20(14-11-19)27(30)31)26-25(29)32-16-17-6-2-1-3-7-17/h1-15,24,28H,16H2,(H,26,29) |
InChI Key |
GIMVRKWVIVVFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.